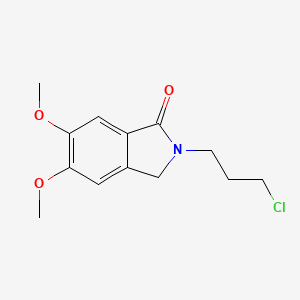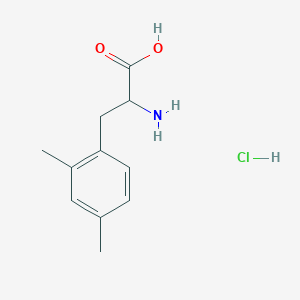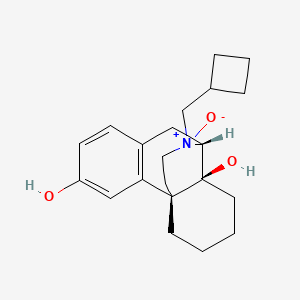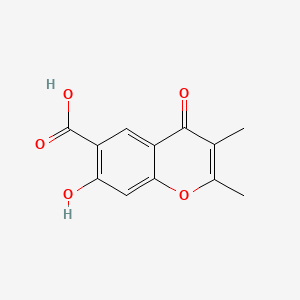
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chloropropyl group and two methoxy groups attached to the isoindolinone core. Isoindolinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one typically involves the reaction of 5,6-dimethoxyphthalic anhydride with 3-chloropropylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The resulting intermediate is then cyclized to form the isoindolinone core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The isoindolinone core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: This compound shares the chloropropyl group but has a different core structure.
3-Chloropropyltrimethoxysilane: Similar in having a chloropropyl group, but it is a silane derivative.
2-(3-Chloropropyl)-5,6-dimethoxyphthalimide: A structurally related compound with a phthalimide core.
Uniqueness
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. The presence of both chloropropyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
特性
CAS番号 |
1163250-40-5 |
|---|---|
分子式 |
C13H16ClNO3 |
分子量 |
269.72 g/mol |
IUPAC名 |
2-(3-chloropropyl)-5,6-dimethoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-6-9-8-15(5-3-4-14)13(16)10(9)7-12(11)18-2/h6-7H,3-5,8H2,1-2H3 |
InChIキー |
OISZAQVSUYHBKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CN(C2=O)CCCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)


![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)


![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)


![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
